4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJLUCSXSVPUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
The compound exhibits the following physicochemical characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H11ClN2OS | |
| Molecular Weight | 338.8 g/mol | |
| Physical State | Solid | |
| CAS Registry Number | 866038-98-4 | |
| Creation Date in PubChem | 2005-09-11 | |
| Last Modified | 2025-04-05 |
General Synthetic Approaches to Furo[2,3-d]pyrimidines
Before discussing specific preparation methods for this compound, it is important to understand the general synthetic approaches to the furo[2,3-d]pyrimidine core structure. These approaches form the foundation for the targeted synthesis of our compound of interest.
Common Synthetic Strategies
Several strategies have been documented in the literature for the synthesis of furo[2,3-d]pyrimidines:
- Palladium-catalyzed cross-coupling reactions of brominated furo[2,3-d]pyrimidine precursors
- Condensation reactions of functionalized furans with appropriate pyrimidine-forming reagents
- One-pot multicomponent reactions involving barbituric acids and other precursors
- Cyclization approaches starting from appropriately substituted precursors
Research has shown that these methods can be adapted and modified to introduce various substituents at different positions of the furo[2,3-d]pyrimidine core, including the 4 and 6 positions which are relevant for our target compound.
Preparation Method I: Suzuki Coupling Approach
One of the most efficient and well-established methods for preparing this compound involves a sequential approach utilizing palladium-catalyzed Suzuki coupling followed by nucleophilic substitution.
Synthesis of 6-Phenyl Substituted Furo[2,3-d]pyrimidine Core
The key starting material for this approach is ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate, which undergoes Suzuki coupling with phenylboronic acid to introduce the phenyl group at the 6-position. This reaction follows a protocol similar to that described in the literature for related compounds.
Reaction Scheme:
Ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate + Phenylboronic acid →
Ethyl 2,4-diamino-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate
Detailed Procedure:
Ethyl 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylate (0.5 grams, 1.66 millimoles) is suspended in ethanol (15 milliliters). Phenylboronic acid (1.4 equivalents, 0.283 grams, 2.32 millimoles) is added, and the solution is degassed with nitrogen for 5 minutes. Then, dichlorobis(triphenylphosphine)palladium(II) (5 mole%, 0.084 millimoles, 58 milligrams) is added, and the solution is degassed further. An aqueous sodium carbonate solution (2 molar, 15 milliliters) is added, and the solution is degassed again. The reaction is heated at 60 degrees Celsius for approximately 16 hours or until completion as monitored by thin-layer chromatography. The reaction mixture is then cooled to room temperature and extracted with ethyl acetate (3 × 100 milliliters). The organic layer is washed successively with brine (30 milliliters), water (30 milliliters), and dried over sodium sulfate, filtered, and concentrated under reduced pressure.
Conversion to 4-Chloro Intermediate
The next step involves the conversion of the 4-amino group to a chloride, which serves as a leaving group for the subsequent nucleophilic substitution:
Reaction Scheme:
Ethyl 2,4-diamino-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate + POCl3 →
Ethyl 2-amino-4-chloro-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate
Detailed Procedure:
The 2,4-diamino-6-phenylfuro[2,3-d]pyrimidine derivative (1 equivalent) is suspended in phosphorus oxychloride (10 milliliters per gram) and heated at reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. After the reaction is complete, excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with saturated sodium bicarbonate solution. The resulting mixture is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and concentrated to yield the 4-chloro intermediate.
Introduction of 4-Chlorophenyl Sulfide Group
The final step involves nucleophilic substitution of the 4-chloro group with 4-chlorothiophenol to introduce the 4-chlorophenyl sulfide moiety:
Reaction Scheme:
Ethyl 2-amino-4-chloro-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate + 4-Chlorothiophenol →
Ethyl 2-amino-4-(4-chlorophenylthio)-6-phenylfuro[2,3-d]pyrimidine-5-carboxylate
Detailed Procedure:
The 4-chloro intermediate (1 equivalent) and 4-chlorothiophenol (1.2 equivalents) are dissolved in dimethylformamide (10 milliliters per gram). Potassium carbonate (1.5 equivalents) is added, and the mixture is heated at 80-90 degrees Celsius for 4-6 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
Optimization Parameters for Suzuki Coupling
The Suzuki coupling reaction, critical to the introduction of the phenyl group at the 6-position, can be optimized by adjusting several parameters:
Preparation Method II: One-Pot Multicomponent Approach
An alternative approach to synthesizing this compound involves a one-pot three-component reaction strategy, which can potentially reduce the number of isolation steps and improve overall efficiency.
Reaction Design and Components
This approach involves the concurrent reaction of three key components: a barbituric acid derivative, benzaldehyde, and a suitable sulfur-containing reagent that can introduce the 4-chlorophenylthio group. This strategy draws from methodologies described for the synthesis of related dihydrofuro[2,3-d]pyrimidines.
Reaction Components:
- Barbituric acid derivative (providing the pyrimidine portion)
- Benzaldehyde (source of the phenyl group)
- 4-Chlorophenylthiol or a suitable precursor
- Base catalyst (typically triethylamine or 1,4-diazabicyclo[2.2.2]octane)
Experimental Procedure
A one-pot protocol for this approach would involve:
In a round-bottomed flask, barbituric acid derivative (1 equivalent), benzaldehyde (1 equivalent), and the 4-chlorophenylthiol precursor (1 equivalent) are combined in ethanol (15 milliliters). Triethylamine (1.2 equivalents) is added, and the mixture is heated at reflux for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitate is collected by filtration. The crude product is recrystallized from appropriate solvents to yield the target compound.
Optimization Parameters for Multicomponent Approach
The efficiency of the one-pot multicomponent approach depends on several key parameters:
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Base | TEA, DABCO, K2CO3 | Triethylamine | Facilitates condensation |
| Solvent | Ethanol, Water, DMF | Ethanol | Balances solubility and reactivity |
| Temperature | 60-100°C | Reflux (78°C) | Promotes completion of reaction |
| Reaction Time | 1-6 hours | 3-4 hours | Ensures complete conversion |
| Molar Ratio | Various | 1:1:1:1.2 | Optimizes component utilization |
Preparation Method III: Modified Synthesis via Thiolation of Chlorinated Precursor
Another viable approach involves the direct thiolation of a 4-chloro-6-phenylpyrimidine precursor with 4-chlorothiophenol. This method leverages techniques similar to those used in the synthesis of other sulfur-containing heterocycles.
Synthesis of 4-Chloro-6-phenylpyrimidine Precursor
The 4-chloro-6-phenylpyrimidine precursor can be synthesized using methods described in the literature for similar compounds.
Detailed Procedure:
A mixture of appropriate pyrimidine precursor and phosphorus oxychloride is heated at reflux for 2-3 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with sodium bicarbonate solution. The resulting mixture is extracted with ethyl acetate, and the organic layer is dried, filtered, and concentrated to yield the 4-chloro-6-phenylpyrimidine intermediate.
Thiolation Reaction
The thiolation reaction involves the nucleophilic substitution of the chloride at the 4-position with 4-chlorothiophenol:
Reaction Scheme:
4-Chloro-6-phenylpyrimidine + 4-Chlorothiophenol →
4-(4-Chlorophenylthio)-6-phenylpyrimidine
Detailed Procedure:
The 4-chloro-6-phenylpyrimidine (1 equivalent) and 4-chlorothiophenol (1.2 equivalents) are combined in dimethylformamide (10 milliliters per gram). Potassium carbonate (1.5 equivalents) is added, and the mixture is heated at 80-90 degrees Celsius for 4-6 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the target compound.
Reaction Parameters for Thiolation
The thiolation reaction can be optimized by adjusting several parameters:
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Base | K2CO3, TEA, NaH | K2CO3 | Deprotonates thiol without side reactions |
| Solvent | DMF, ACN, DMSO | DMF | Facilitates nucleophilic substitution |
| Temperature | 60-100°C | 80-90°C | Balances reactivity and selectivity |
| Reaction Time | 2-12 hours | 4-6 hours | Ensures complete conversion |
| Thiol Equivalents | 1.0-1.5 | 1.2 | Ensures complete substitution |
Purification and Characterization
The final purification and characterization of this compound are critical steps in ensuring the quality and identity of the synthesized product.
Purification Techniques
Multiple purification techniques can be employed for obtaining high-purity this compound:
Column Chromatography :
Recrystallization :
- Solvents: Methanol, ethanol, or ethyl acetate/hexane mixtures
- Procedure: The crude product is dissolved in a minimum amount of hot solvent, filtered hot, and allowed to cool slowly to form crystals
Preparative HPLC :
- For cases where conventional purification methods are insufficient
- Column: C18 reverse phase
- Mobile Phase: Acetonitrile/water gradient
Characterization Data
Comprehensive characterization of this compound typically includes:
Spectroscopic Analysis :
- 1H-NMR (400 or 500 MHz, DMSO-d6 or CDCl3)
- 13C-NMR (100 or 125 MHz, DMSO-d6 or CDCl3)
- HRMS (expected [M+H]+ at m/z 339.0359)
- FTIR for identification of functional groups
Physical Properties :
- Melting Point Determination
- Solubility Profile in Various Solvents
Chromatographic Analysis :
- HPLC Purity Determination
- TLC Retention Factors in Different Solvent Systems
Comparative Analysis of Preparation Methods
Each of the three described preparation methods offers distinct advantages and limitations. Below is a comparative analysis to guide selection based on specific requirements:
| Method | Advantages | Disadvantages | Estimated Overall Yield | Complexity Level |
|---|---|---|---|---|
| Suzuki Coupling Approach | - High regioselectivity - Well-established protocols - Scalable process |
- Multi-step synthesis - Requires palladium catalyst - Longer overall time |
35-45% | Moderate |
| One-Pot Multicomponent Approach | - Fewer isolation steps - Time-efficient - Potentially higher atom economy |
- May require optimization - Potentially lower purity - Limited substrate scope |
25-35% | Low to Moderate |
| Modified Synthesis via Thiolation | - Straightforward chemistry - Common reagents - Flexible for modification |
- Potential side reactions - Variable yields based on substrate - Multiple steps |
30-40% | Moderate |
Method Selection Criteria
The selection of the most appropriate preparation method should consider:
Scale Requirements : The Suzuki coupling approach may be preferable for larger scale synthesis due to its reliability and established protocols.
Available Equipment : The one-pot multicomponent approach requires less specialized equipment but may need more optimization.
Time Constraints : The one-pot approach offers time efficiency by reducing the number of isolation steps.
Purity Requirements : For applications requiring high purity, the Suzuki coupling approach followed by rigorous purification may be preferred.
Cost Considerations : The palladium catalyst used in the Suzuki coupling approach represents a significant cost factor, especially for larger scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups into the molecule .
Scientific Research Applications
4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: Methyl 4-[(6-Phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl Ether
This compound (CAS: 866038-96-2) shares the furopyrimidine core and 6-phenyl substitution but differs in the 4-position substituent, where a methoxy group replaces the chlorine atom .
Key Differences and Implications :
- Electronic Effects : The chloro group’s electron-withdrawing nature may enhance electrophilic reactivity at the pyrimidine ring, whereas the methoxy group’s electron-donating properties could stabilize resonance structures.
- Solubility : The methoxy derivative is expected to exhibit better aqueous solubility due to reduced lipophilicity compared to the chloro analog.
- Biological Activity : Substituent polarity and size influence target interactions. For instance, methoxy groups are often used to improve metabolic stability, while chloro substituents may enhance membrane permeability .
Comparison with Patent-Disclosed Derivatives
A European patent (2024) describes crystalline forms of a structurally complex derivative: (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide free base . Though distinct in substitution, this compound highlights the impact of bulkier functional groups:
- Substituent Complexity: The hydroxyethylamino and dimethylamino groups introduce hydrogen-bonding capabilities and stereochemical complexity, likely improving crystallinity and pharmacokinetic properties .
- Biological Relevance : Such modifications are typical in drug development to optimize binding affinity (e.g., kinase inhibitors) and solubility.
General Trends in Furopyrimidine Derivatives
Substituent Position : Modifications at the 4-position (e.g., thioether vs. ether linkages) significantly alter electronic and steric profiles.
Aromaticity : Phenyl groups at the 6-position contribute to π-π stacking interactions, critical for target binding in enzyme inhibitors.
Functional Groups: Chloro, methoxy, and amino groups serve as tunable handles for balancing lipophilicity, solubility, and reactivity.
Biological Activity
4-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize existing research findings regarding its biological activity, including case studies, data tables, and detailed evaluations of its pharmacological properties.
Basic Information
- Chemical Name : this compound
- CAS Number : Not specified in the sources but can be referenced as CB41530148.
- Molecular Formula : C18H11ClN2OS
- Molecular Weight : 338.81 g/mol
Structure
The compound features a furo[2,3-d]pyrimidine core with a chlorophenyl and phenyl substituents. The presence of sulfur in the structure may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to furo[2,3-d]pyrimidines. For instance, derivatives of this class have shown promising results against various cancer cell lines:
- Inhibition of Lung Cancer Cells : A related study evaluated the efficacy of synthesized flavonols against human non-small cell lung cancer (A549 cells). Compounds with similar structures demonstrated IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil, indicating potential for further development as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through mitochondrial pathways and caspase activation. This suggests that this compound may similarly engage apoptotic pathways in cancer cells .
Antifungal and Antitubercular Activity
Another aspect of biological activity includes antifungal and antitubercular properties observed in related compounds:
- Antifungal Efficacy : Research has indicated that certain pyrazole derivatives exhibit significant antifungal activity against pathogenic strains. The structural similarity to this compound suggests potential for similar antifungal effects .
- Antitubercular Potential : The same classes of compounds have shown promise against Mycobacterium tuberculosis, indicating a broader spectrum of antimicrobial activity .
Study on Anticancer Properties
A notable case study involved synthesizing various flavonoids and assessing their effects on A549 cells. The results indicated that certain halogen-substituted compounds had IC50 values as low as 0.46 µM, significantly outperforming standard treatments . This reinforces the hypothesis that structural modifications can enhance biological activity.
Comparative Analysis Table
| Compound Name | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| 5-Fluorouracil | 4.98 | Apoptosis induction | A549 |
| Compound 6l | 0.46 | Mitochondrial pathway | A549 |
| Compound X | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established multi-step synthetic routes for this compound, and how can intermediate purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions and coupling steps. For example, starting with chlorophenyl precursors, thiol-containing intermediates are generated via reaction with thiourea or NaSH under reflux conditions. Subsequent coupling with a pyrimidine core is achieved using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or base-mediated thioether formation .
- Purity Assurance : Intermediate purity is monitored via reverse-phase HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and sulfur-linked methyl groups (δ 3.5–4.2 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight within 0.001 Da accuracy .
- Purity Analysis : HPLC with diode-array detection (DAD) quantifies impurities (<1%). Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen .
Advanced Research Questions
Q. How can computational reaction path search methods and experimental design optimize synthesis yield?
- Methodological Answer :
-
Computational Design : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates to identify energetically favorable pathways. Software like Gaussian or ORCA is used .
-
Experimental Optimization : A factorial design (e.g., 2³ full factorial) tests variables (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) maximizes yield. For example, a 15% yield increase was achieved by optimizing Pd(OAc)₂ concentration (0.5–1.5 mol%) and reaction time (12–24 h) .
- Data Table :
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Catalyst (Pd(OAc)₂) | 0.5–1.5 mol% | 1.2 mol% | +12% |
| Temperature | 80–120°C | 110°C | +8% |
| Solvent (DMF/H₂O) | 3:1–1:1 (v/v) | 2:1 (v/v) | +5% |
| Based on RSM analysis of 27 experimental runs . |
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Methodological Answer :
- Assay-Specific Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 h vs. 48 h) may explain variability. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Statistical Reconciliation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. For instance, a 2-fold IC₅₀ difference (e.g., 5 µM vs. 10 µM) may stem from assay sensitivity thresholds .
- Mechanistic Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies target binding affinity (Kd) to distinguish true bioactivity from assay artifacts .
Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the chlorophenyl group with trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups to alter electron density and binding affinity .
- Sulfur Linker Optimization : Compare sulfide, sulfoxide, and sulfone derivatives. Sulfones exhibit higher metabolic stability but reduced solubility .
- Data Table :
| Derivative | IC₅₀ (µM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Sulfide (Parent) | 8.2 | 0.15 | 1.5 |
| Sulfoxide | 12.4 | 0.22 | 2.8 |
| Sulfone | 6.7 | 0.09 | 4.2 |
| Data from enzyme inhibition assays and hepatic microsome studies . |
Key Considerations for Experimental Design
- Contradiction Management : When replication fails, validate reagents (e.g., ATP concentration in kinase assays) and environmental controls (e.g., O₂ levels in aerobic reactions) .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., Annex 5 of OECD 423 for acute oral toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
